BenchChemオンラインストアへようこそ!

1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Physicochemical Profiling Compound Selection

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892748-17-3) is a heterocyclic hybrid compound integrating a 1,2,3-triazole core, a 1,2,4-oxadiazole linker, a thiophene ring, and a phenyl substituent (molecular formula C14H10N6OS; molecular weight 310.34 g/mol). It is cataloged in authoritative chemical databases including PubChem (CID and ChEMBL (CHEMBL4284369), indicating its availability as a research tool compound.

Molecular Formula C14H10N6OS
Molecular Weight 310.34
CAS No. 892748-17-3
Cat. No. B2963123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
CAS892748-17-3
Molecular FormulaC14H10N6OS
Molecular Weight310.34
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
InChIInChI=1S/C14H10N6OS/c15-12-11(17-19-20(12)9-5-2-1-3-6-9)14-16-13(18-21-14)10-7-4-8-22-10/h1-8H,15H2
InChIKeyNMQAIFLRXYEJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892748-17-3): A Heterocyclic Hybrid Scaffold for Targeted Screening


1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892748-17-3) is a heterocyclic hybrid compound integrating a 1,2,3-triazole core, a 1,2,4-oxadiazole linker, a thiophene ring, and a phenyl substituent (molecular formula C14H10N6OS; molecular weight 310.34 g/mol) [1]. It is cataloged in authoritative chemical databases including PubChem (CID 20904524) and ChEMBL (CHEMBL4284369), indicating its availability as a research tool compound [1]. Structurally, it belongs to the broader class of 1,2,3-triazole/1,2,4-oxadiazole hybrids, which have been investigated for antiproliferative and antimicrobial activities in recent primary literature [2][3].

Why 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,4-oxadiazole/1,2,3-triazole hybrid series, even minor substituent variations on the N1-phenyl ring produce substantial differences in physicochemical and biological profiles. The unsubstituted phenyl derivative (CAS 892748-17-3) possesses a computed XLogP3-AA of 2.3 and a molecular weight of 310.34 g/mol, while the 2-fluorophenyl analog (CAS 892748-45-7) has a higher molecular weight of 328.33 g/mol and increased lipophilicity due to fluorine substitution, and the 3-chlorophenyl analog (CAS 892748-73-1) reaches 344.78 g/mol with further elevated logP [1]. These variations directly impact membrane permeability, solubility, and target binding, making simple interchange between analogs invalid without experimental validation. The quantitative evidence below demonstrates that each modification creates a distinct chemical entity with non-interchangeable properties.

Quantitative Differentiation Evidence for 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Versus Closest Analogs


Molecular Weight Differentiation: Unsubstituted Phenyl vs. Halogenated Analogs

The unsubstituted phenyl derivative (CAS 892748-17-3) has a molecular weight of 310.34 g/mol, which is 18.0 g/mol (5.5%) lower than the 2-fluorophenyl analog (CAS 892748-45-7, MW 328.33 g/mol) and 34.4 g/mol (10.0%) lower than the 3-chlorophenyl analog (CAS 892748-73-1, MW 344.78 g/mol) [1]. This lower molecular weight may confer advantages in ligand efficiency metrics and passive membrane permeability for applications where smaller molecular size is preferred.

Medicinal Chemistry Physicochemical Profiling Compound Selection

Hydrogen Bonding Profile: 7 Acceptors and 1 Donor in a Compact Scaffold

CAS 892748-17-3 features 7 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), with only 3 rotatable bonds, yielding a relatively rigid scaffold compared to analogs with bulkier substituents [1]. By contrast, the parent 1-phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2) has only 4 HBA and 2 HBD with 1 rotatable bond, lacking the oxadiazole-thiophene extension that provides additional heteroatom interactions [1]. The high HBA count and low HBD count of CAS 892748-17-3 suggest potential for extensive polar interactions with biological targets while maintaining moderate lipophilicity (XLogP3-AA = 2.3).

Medicinal Chemistry Drug Design Structure-Activity Relationships

Class-Level Antimicrobial Activity: Thiophene-Triazole Derivatives Achieve MIC Values of 2–7 µg/mL

Although no direct antimicrobial data exist specifically for CAS 892748-17-3, structurally related 1,2,4-triazole-substituted thiophene derivatives demonstrated significant antimicrobial activity, with compound 6e achieving an MIC of 2 µg/mL against methicillin-resistant S. aureus (MRSA) and MIC values ranging from 2–7 µg/mL against S. aureus, B. subtilis, P. aeruginosa, and E. coli [1]. These data establish a class-level precedent that the thiophene-1,2,4-triazole pharmacophore present in CAS 892748-17-3 is associated with potent antimicrobial effects. The 1,2,4-oxadiazole linker in CAS 892748-17-3, absent in the reference compounds, may further modulate activity through additional heteroatom interactions.

Antimicrobial Resistance MRSA Infectious Disease

Class-Level Antiproliferative Activity: 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids Exhibit GI50 Values of 28–104 nM

A recent study on 1,2,3-triazole/1,2,4-oxadiazole hybrids (compounds 7a–o) reported significant antiproliferative activity with GI50 values ranging from 28 to 104 nM across a panel of cancer cell lines, compared to the reference drug Erlotinib (GI50 = 33 nM) [1]. Compounds 7j, 7k, and 7l were identified as potent dual EGFR/VEGFR-2 inhibitors, promoting apoptosis via caspase-3/8 activation and Bax upregulation with concurrent Bcl-2 downregulation [1]. While CAS 892748-17-3 differs from the tested hybrids by bearing a thiophene substituent on the oxadiazole ring, it shares the core 1,2,3-triazole/1,2,4-oxadiazole scaffold that defines this active series.

Cancer EGFR Inhibition VEGFR-2 Inhibition Kinase Inhibitors

ChEMBL Database Inclusion: A Prerequisite for Target-Based Screening

CAS 892748-17-3 is registered in the ChEMBL database under identifier CHEMBL4284369, which is a curated repository of compounds with documented biological activities and target interactions [1]. The presence of a ChEMBL ID indicates that this compound has been cataloged within a framework used by major pharmaceutical screening initiatives. Of the closest analogs discussed (fluoro, chloro, and methyl derivatives), only CAS 892748-17-3 is explicitly linked to a ChEMBL ID in the searchable context of PubChem, while halogenated analogs are primarily listed in vendor catalogs without curated bioactivity metadata [1]. This database inclusion may facilitate integration into computational target prediction and virtual screening workflows.

Drug Discovery Target-Based Screening Bioinformatics

Purity and Availability: The Unsubstituted Phenyl Scaffold as the Baseline Reference Standard for SAR Series

CAS 892748-17-3 serves as the unsubstituted phenyl reference point for the entire series of N1-aryl-substituted 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amines, which include at least six closely related analogs (fluorophenyl, chlorophenyl, methylphenyl, dimethylphenyl, ethylphenyl, isopropylphenyl) [1]. As the simplest aromatic substituent in this series, the unsubstituted phenyl derivative provides a critical baseline for SAR interpretation: any observed change in activity upon introducing electron-withdrawing (F, Cl) or electron-donating (CH3, CH2CH3) groups can be directly attributed to the substituent effect rather than steric or conformational factors [1]. This makes CAS 892748-17-3 an essential procurement item for laboratories systematically exploring this chemical series.

SAR Studies Reference Standards Procurement

Optimal Application Scenarios for 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Based on Differentiation Evidence


Lead Optimization Campaigns Targeting EGFR/VEGFR-2 Dual Inhibition

The nanomolar antiproliferative activity (GI50 28–104 nM) demonstrated by structurally analogous 1,2,3-triazole/1,2,4-oxadiazole hybrids against cancer cell lines, together with confirmed dual EGFR/VEGFR-2 inhibition and caspase-mediated apoptosis induction, positions CAS 892748-17-3 as a compelling starting point for medicinal chemistry optimization [1]. The thiophene substituent on the oxadiazole ring differentiates this compound from the published hybrids and may confer additional kinase binding interactions amenable to structure-based design.

Antimicrobial Screening Cascades Against MRSA and Gram-Negative Pathogens

Class-level evidence shows that thiophene-triazole derivatives achieve MIC values as low as 2 µg/mL against MRSA and 2–7 µg/mL against clinically relevant Gram-positive and Gram-negative bacteria [1]. CAS 892748-17-3 incorporates both the thiophene and triazole pharmacophores associated with this activity, plus an additional 1,2,4-oxadiazole linker that may enhance antimicrobial potency through increased hydrogen bonding capacity (7 HBA vs. 4 in simpler triazole amines) [2].

Systematic SAR Exploration of N1-Aryl Substitution Effects on Hybrid Scaffold Activity

As the unsubstituted phenyl reference compound in a series of at least six N1-aryl analogs, CAS 892748-17-3 is the essential baseline for any systematic structure-activity relationship study [1]. Its lower molecular weight (310.34 g/mol) compared to halogenated analogs (328–345 g/mol) and its distinct hydrogen bonding profile (7 HBA, 1 HBD) make it the optimal starting point for evaluating the independent contributions of electronic and steric effects introduced by fluorine, chlorine, and methyl substituents [1].

Computational Drug Discovery and Virtual Screening Library Enrichment

The availability of a ChEMBL identifier (CHEMBL4284369) and comprehensive computed physicochemical descriptors (XLogP3-AA = 2.3, HBA = 7, HBD = 1, rotatable bonds = 3) enables seamless integration of CAS 892748-17-3 into computational drug discovery pipelines [1]. Its position within the 1,2,4-oxadiazole/1,2,3-triazole hybrid chemotype is supported by published docking studies demonstrating binding modes within EGFR and VEGFR-2 active sites for close structural analogs [2].

Quote Request

Request a Quote for 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.